Dioctyl phthalate

Catalog No.
S526221
CAS No.
117-84-0
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctyl phthalate

CAS Number

117-84-0

Product Name

Dioctyl phthalate

IUPAC Name

dioctyl benzene-1,2-dicarboxylate

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3

InChI Key

MQIUGAXCHLFZKX-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
5.63e-08 M
In water, 0.022 mg/L at 25 °C

Synonyms

Bis(2-ethylhexyl)phthalate, DEHP, Di 2 Ethylhexylphthalate, Di(2-ethylhexyl)phthalate, Di-2-Ethylhexylphthalate, Diethylhexyl Phthalate, Dioctyl Phthalate, Phthalate, Diethylhexyl, Phthalate, Dioctyl

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC

Description

The exact mass of the compound Dioctyl phthalate is 390.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)5.63e-08 min water, 0.022 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15318. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Phthalates. However, this does not mean our product can be used or applied in the same or a similar way.

Citations:

  • Effects of Dioctyl Phthalate on Performance of Asphalt Sealant A study on DOP concentration and its impact on sealant properties:
  • Review of the endocrine disruptive effects of phthalates: PPAR-γ activation and adipogenesis A review on the potential endocrine disruption caused by DOP isomers: )
  • Dioctyl Phthalate (DOP) Plasticizer Market Research Report A market report mentioning DOP as a reference point for novel plasticizers:

Dioctyl phthalate is an organic compound with the chemical formula C${24}$H${38}$O$_4$. It is a clear liquid that has a mild odor and is slightly less dense than water, making it insoluble in water but capable of floating on its surface. This compound belongs to the class of phthalate esters and is often utilized to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC) products .

DEHP does not have a specific mechanism of action in scientific research. Its primary function is as a plasticizer, modifying the physical properties of polymers.

DEHP has raised concerns due to potential endocrine disruption and environmental impact [].

  • Endocrine disruption: Studies suggest DEHP might interfere with hormone function, although the evidence is not conclusive.
  • Environmental impact: DEHP can leach from plastics into the environment, potentially affecting wildlife.

  • Ester Hydrolysis: It can be hydrolyzed into mono-n-octyl phthalate and phthalic acid when exposed to water or in the presence of enzymes .
  • Reactivity with Acids: When reacted with strong acids, dioctyl phthalate can release heat alongside alcohols. Strong oxidizing acids may lead to vigorous reactions .
  • Oxidation: The compound can also be oxidized to form various metabolites, including short-chain carboxylic acids and alcohols .

Dioctyl phthalate exhibits notable biological activity:

  • Metabolism: In animal studies, it has been shown to be metabolized primarily into mono-n-octyl phthalate. This metabolite can then undergo further oxidation .
  • Toxicity: Research indicates that dioctyl phthalate can cause liver toxicity and other health effects upon repeated exposure. It has been associated with changes in liver weight and histological alterations in laboratory animals .
  • Endocrine Disruption: Some studies have suggested that dioctyl phthalate may interfere with endocrine functions, although it does not exhibit significant estrogenic activity in vitro .

Dioctyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The process can be summarized as follows:

  • Esterification Reaction: Phthalic anhydride reacts with 2-ethylhexanol in the presence of a catalyst (commonly sulfuric acid or solid acid catalysts like metal tungstates) at elevated temperatures (around 170°C) to yield dioctyl phthalate and water as byproducts .
  • Catalyst Recovery: The use of solid acid catalysts allows for easier recovery and regeneration compared to traditional methods using liquid acids .

Dioctyl phthalate is extensively used across various industries:

  • Plasticizer in PVC: It is primarily employed as a plasticizer in polyvinyl chloride products such as flooring, toys, and upholstery .
  • Coatings and Sealants: The compound enhances the flexibility and durability of coatings and sealants used in construction and automotive industries.
  • Adhesives: It serves as an additive in adhesives to improve their performance characteristics.

Studies have explored the interactions of dioctyl phthalate with biological systems:

  • Cellular Effects: Research has indicated that dioctyl phthalate can induce germ cell detachment in co-cultures of Sertoli cells and germ cells from pubertal rats, demonstrating potential reproductive toxicity .
  • Absorption Mechanisms: Investigations into how dioctyl phthalate is absorbed by organisms suggest that it may need to be hydrolyzed to mono-n-octyl phthalate before absorption occurs .

Dioctyl phthalate shares similarities with other phthalates but possesses unique characteristics:

Compound NameChemical FormulaMolecular WeightPrimary Use
Diethyl phthalateC${12}$H${14}$O$_4$222.24Plasticizer
Dimethyl phthalateC${10}$H${10}$O$_4$194.19Plasticizer
Diisononyl phthalateC${27}$H${46}$O$_4$422.66Plasticizer
Di-n-butyl phthalateC${16}$H${22}$O$_4$278.35Plasticizer

Uniqueness of Dioctyl Phthalate

Dioctyl phthalate is characterized by its long carbon chains (C8), which contribute to its effectiveness as a plasticizer compared to shorter-chain counterparts. Its specific properties make it particularly suitable for applications requiring high flexibility and durability.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430°F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products.
Liquid; PelletsLargeCrystals, Liquid
A clear liquid with a mild odor.

Color/Form

Clear, oily liquid
Liquid at room temperature

XLogP3

9.1

Exact Mass

390.277

Boiling Point

428 °F at 760 mm Hg (NTP, 1992)
428°F

Flash Point

219 °F (NTP, 1992)
420 °F (215 °C) (Open cup)
219°F

Density

0.98 at 77 °F (USCG, 1999)
Specific gravity: 0.978 at 20 °C
0.98

LogP

8.1 (LogP)
log Kow = 8.10

Appearance

Solid powder

Melting Point

-13 °F (NTP, 1992)
25 °C
-13°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8X3RJ0527W

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 90 of 91 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Di-n-octyl phthalate (also known as DnOP) is a colorless, odorless, oily liquid. DnOP has low solubility in water. USE: DnOP is a commercially important chemical mostly made as a component of mixtures of similar chemicals, called phthalate esters. The mixtures are added to polyvinyl chloride and other plastics to make them flexible. Plastics containing DnOP have been used for consumer household items and building products. DnOP has been found in a long list of items including: flooring and carpet tile, tarps, pool liners, notebook covers, traffic cones, vinyl gloves, garden hoses, weather stripping, flea collars and shoes. It can also be found in food applications such as seam cement, bottle cap liners and conveyer belts. Congress has banned (on an interim basis) three additional types of phthalates including di-n-octyl phthalate, in any amount greater than 0.1 percent in a children's toy that can be placed in a child's mouth, and child care articles. EXPOSURE: Workers handling DnOP in manufacturing may breathe in mists or have direct skin contact. The general population may be exposed by eating food and drinking liquids stored in plastic containers containing DnOP. Lesser exposure may occur from skin contact with products containing DnOP. If DnOP is released to the environment, it will bind to particles in soil and water. It is not expected to travel easily through soil to ground water. It does not move into air from soil and water surfaces. It is broken down by microorganisms in soil and water. DnOP may build up in fish and animals. Small amounts of DnOP in the air may break down by direct sunlight. It will also bind to particles in the air that eventually fall to the ground. RISK: DnOP and its metabolites have been detected in blood collected from people in the general population in a few studies. It is uncertain if DnOP can affect the ability of people to have children or cause birth defects. Liver effects were found in laboratory animals repeatedly given very high doses of DnOP by mouth. Litter sizes were smaller and some birth defects were found in laboratory animals given very high doses by mouth or by injection during pregnancy. Repeated exposure of laboratory mice to very high doses by mouth before mating did not affect fertility. The potential for long-term exposure to DnOP to cause cancer in laboratory animals has not been studied. The potential for DnOP to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Plasticizers

Vapor Pressure

less than 0.2 mm Hg at 302 °F (NTP, 1992)
1.00e-07 mmHg
1.0X10-7 mm Hg at 25 °C
<0.2 mmHg at 302°F

Pictograms

Health Hazard

Health Hazard

Other CAS

117-84-0
68515-43-5
8031-29-6

Associated Chemicals

1,2-Benzenedicarboxylic acid, monooctyl ester; 5393-19-1

Wikipedia

Di-N-octyl phthalate

Biological Half Life

The biological half-life in the blood was 3.3 hr in rats following administration of 2000 mg/kg n-dioctyl phthalate by gavage.

Use Classification

Chemical Classes -> Phthalates

Methods of Manufacturing

Di-n-octylphthalate is produced commercially as a component of mixed phthalate esters, including straight- chain C6, C8, and Cl0 phthalates. Di-n-octylphthalate is produced at atmospheric pressure or in a vacuum by heating an excess of n-octanol with phthalic anhydride in the presence of an esterification catalyst such as sulfuric acid or p-toluenesulfonic acid. The process may be either continuous or discontinuous. Di-n-octylphthalate can also be produced by the reaction of n-octylbromide with phthalic anhydride.
n-Dioctyl phthalate is formed via the esterification of n-octanol with phthalic anhydride in the presence of a catalyst (sulfuric acid or p-toluenesulfonic acid) or noncatalytically at high temperature.

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester: ACTIVE
Di-n-octyl phthalate is sometimes mistakenly reported as its isomer, bis(2-ethyl-hexyl) phthalate, in the literature.

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography with mass spectrometer ion trap detector; Analyte: di-n-octyl phthalate; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 160 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: di-n-octyl phthalate; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: di-n-octyl phthalate; Matrix: wastewater and other waters; Detection Limit: 3 ug/L.
Method: EPA-NERL 506; Procedure: gas chromatography with photoionization detection; Analyte: di-n-octyl phthalate; Matrix: drinking water; Detection Limit: 6.42 ug/L.
For more Analytic Laboratory Methods (Complete) data for DI-N-OCTYL PHTHALATE (10 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Male rats, initiated with a single intraperitoneal dose of the carcinogen diethylnitrosamine and then partially hepatectomized, did not experience any liver weight gain after 10 weeks of dietary exposure to 500 mg/kg/day of di-n-octylphthalate ... When exposure was extended to 26 weeks, small increases in absolute liver weight that were not significant (p < 0.05) were observed at di-n-octylphthalate doses of 250 mg/kg/day (2% increase) and 500 mg/kg/day (8% increase). However, when combined with diminished body weight gains, relative liver weight gains were increased by 5-16% when compared with control values.
Male Sprague-Dawley rats were subjected to two-thirds partial hepatectomy which was followed 18 hr later by an intraperitoneal injection of diethylnitrosamine (DEN) at a dose of 30 mg/kg. Di(2-ethylhexyl)phthalate (DEHP) was added to the diet at 0.5%. Mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol (2-EH) were added at equimolar levels with di(2-ethylhexyl)phthalate. Di-n-octyl-phthalate (DOP) was added to 1%. The development of gamma-glutamyl-transpeptidase positive (GGT+) foci was strongly induced by di-n-octyl-phthalate in the livers of rats that had received a subcarcinogenic dose of diethylnitrosamine. None of the other compounds showed any tumor promoting activity. The development of gamma-glutamyl-transpeptidase positive preneoplastic foci in livers of rats was neither enhanced nor suppressed when rats were fed a dose equimolar to 0.5% di(2-ethylhexyl)phthalate. An elevated carnitine acetyltransferase (CAT) level was found following treatment with mono(2-ethylhexyl)phthalate or di(2-ethylhexyl)phthalate. Mono(2-ethylhexyl)phthalate significantly decreased liver gamma-glutamyl-transpeptiase activity. In addition mono(2-ethylhexyl) phthalate lowered the mean number of foci/square centimeter below that of the 2-ethylhexanol treated group. /It was found/ that di-n-octyl-phthalate can act as a tumor promoter, and this activity seems to be unrelated to liver peroxisome proliferation (as measure by carnitine acetyltransferase).
An in vivo assay using Salmonella typhimurium TA 98 showed that di-n-octylphthalate enhanced the mutagenicity of two tryptophan pyrolysis products, which is suggestive of increased mutagenic activity in high-temperature cooking if di-n-octylphthalate is present ... .

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Santana-Mayor Á, Socas-Rodríguez B, Afonso MDM, Palenzuela-López JA, Rodríguez-Delgado MÁ. Reduced graphene oxide-coated magnetic-nanoparticles as sorbent for the determination of phthalates in environmental samples by micro-dispersive solid-phase extraction followed by ultra-high-performance liquid chromatography tandem mass spectrometry. J Chromatogr A. 2018 Jun 13. pii: S0021-9673(18)30773-8. doi: 10.1016/j.chroma.2018.06.031. [Epub ahead of print] PubMed PMID: 29935815.
2: Lebedev AT, Polyakova OV, Mazur DM, Artaev VB, Canet I, Lallement A, Vaïtilingom M, Deguillaume L, Delort AM. Detection of semi-volatile compounds in cloud waters by GC×GC-TOF-MS. Evidence of phenols and phthalates as priority pollutants. Environ Pollut. 2018 Jun 7;241:616-625. doi: 10.1016/j.envpol.2018.05.089. [Epub ahead of print] PubMed PMID: 29886382.
3: Alwarda R, Zhou S, Abbatt JPD. Heterogeneous oxidation of indoor surfaces by gas-phase hydroxyl radicals. Indoor Air. 2018 Jun 5. doi: 10.1111/ina.12476. [Epub ahead of print] PubMed PMID: 29873111.
4: Salaudeen T, Okoh O, Agunbiade F, Okoh A. Phthalates removal efficiency in different wastewater treatment technology in the Eastern Cape, South Africa. Environ Monit Assess. 2018 Apr 20;190(5):299. doi: 10.1007/s10661-018-6665-8. PubMed PMID: 29679156.
5: González-Sálamo J, Hernández-Borges J, Afonso MDM, Rodríguez-Delgado MÁ. Determination of phthalates in beverages using multiwalled carbon nanotubes dispersive solid-phase extraction before HPLC-MS. J Sep Sci. 2018 Jun;41(12):2613-2622. doi: 10.1002/jssc.201800192. Epub 2018 May 14. PubMed PMID: 29663672.
6: Jeon SH, Kim YP, Kho Y, Shin JH, Ji WH, Ahn YG. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. J Anal Methods Chem. 2018 Feb 5;2018:9470254. doi: 10.1155/2018/9470254. eCollection 2018. PubMed PMID: 29629214; PubMed Central PMCID: PMC5832103.
7: Salaudeen T, Okoh O, Agunbiade F, Okoh A. Fate and impact of phthalates in activated sludge treated municipal wastewater on the water bodies in the Eastern Cape, South Africa. Chemosphere. 2018 Jul;203:336-344. doi: 10.1016/j.chemosphere.2018.03.176. Epub 2018 Mar 28. PubMed PMID: 29626811.
8: Zhang SH, Shen YX, Li L, Fan TT, Wang Y, Wei N. Phthalate exposure and high blood pressure in adults: a cross-sectional study in China. Environ Sci Pollut Res Int. 2018 Jun;25(16):15934-15942. doi: 10.1007/s11356-018-1845-1. Epub 2018 Mar 27. PubMed PMID: 29589239.
9: Socas-Rodríguez B, González-Sálamo J, Herrera-Herrera AV, Santana-Mayor Á, Hernández-Borges J. Determination of phthalic acid esters in different baby food samples by gas chromatography tandem mass spectrometry. Anal Bioanal Chem. 2018 Mar 9. doi: 10.1007/s00216-018-0977-y. [Epub ahead of print] PubMed PMID: 29523939.
10: Kiani A, Ahmadloo M, Shariatifar N, Moazzen M, Baghani AN, Khaniki GJ, Taghinezhad A, Kouhpayeh A, Mousavi Khaneghah A, Ghajarbeygi P. Method development for determination of migrated phthalate acid esters from polyethylene terephthalate (PET) packaging into traditional Iranian drinking beverage (Doogh) samples: a novel approach of MSPE-GC/MS technique. Environ Sci Pollut Res Int. 2018 May;25(13):12728-12738. doi: 10.1007/s11356-018-1471-y. Epub 2018 Feb 22. PubMed PMID: 29470751.
11: Zhang K, Liu Y, Chen Q, Luo H, Zhu Z, Chen W, Chen J, Mo Y. Biochemical pathways and enhanced degradation of di-n-octyl phthalate (DOP) in sequencing batch reactor (SBR) by Arthrobacter sp. SLG-4 and Rhodococcus sp. SLG-6 isolated from activated sludge. Biodegradation. 2018 Apr;29(2):171-185. doi: 10.1007/s10532-018-9822-4. Epub 2018 Feb 15. PubMed PMID: 29450665.
12: Moldoveanu SC, Yerabolu R. Critical evaluation of several techniques for the analysis of phthalates and terephthalates: Application to liquids used in electronic cigarettes. J Chromatogr A. 2018 Mar 9;1540:77-86. doi: 10.1016/j.chroma.2018.02.001. Epub 2018 Feb 6. PubMed PMID: 29429742.
13: Chowdhary P, Raj A, Bharagava RN. Environmental pollution and health hazards from distillery wastewater and treatment approaches to combat the environmental threats: A review. Chemosphere. 2018 Mar;194:229-246. doi: 10.1016/j.chemosphere.2017.11.163. Epub 2017 Nov 28. Review. PubMed PMID: 29207355.
14: González-Sálamo J, Socas-Rodríguez B, Hernández-Borges J, Rodríguez-Delgado MÁ. Determination of phthalic acid esters in water samples using core-shell poly(dopamine) magnetic nanoparticles and gas chromatography tandem mass spectrometry. J Chromatogr A. 2017 Dec 29;1530:35-44. doi: 10.1016/j.chroma.2017.11.013. Epub 2017 Nov 8. PubMed PMID: 29146426.
15: Buckner SL, Pruitt AN, Thomas CN, Amin MY, Miller LL, Wiley FE, Sabbatini ME. Di-N-octylphthalate acts as a proliferative agent in murine cell hepatocytes by regulating the levels of TGF-β and pro-apoptotic proteins. Food Chem Toxicol. 2018 Jan;111:166-175. doi: 10.1016/j.fct.2017.11.005. Epub 2017 Nov 8. PubMed PMID: 29128616.
16: Zaki G, Shoeib T. Concentrations of several phthalates contaminants in Egyptian bottled water: Effects of storage conditions and estimate of human exposure. Sci Total Environ. 2018 Mar 15;618:142-150. doi: 10.1016/j.scitotenv.2017.10.337. Epub 2017 Nov 8. PubMed PMID: 29127870.
17: Wang L, Liu M, Tao W, Zhang W, Wang L, Shi X, Lu X, Li X. Pollution characteristics and health risk assessment of phthalate esters in urban soil in the typical semi-arid city of Xi'an, Northwest China. Chemosphere. 2018 Jan;191:467-476. doi: 10.1016/j.chemosphere.2017.10.066. Epub 2017 Oct 12. PubMed PMID: 29055872.
18: Yan Z, He M, Chen B, Gui B, Wang C, Hu B. Magnetic covalent triazine framework for rapid extraction of phthalate esters in plastic packaging materials followed by gas chromatography-flame ionization detection. J Chromatogr A. 2017 Nov 24;1525:32-41. doi: 10.1016/j.chroma.2017.10.025. Epub 2017 Oct 10. PubMed PMID: 29037588.
19: Tang Z, Chu L, Wang Y, Song Y, Liu P, Fan J, Huang J, Liu X, Wei L, Li C, Zhao R, Kang X. Packed-Nanofiber solid phase extraction coupled with gas chromatography-mass spectrometry for the determination of phthalate esters in urines from children. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Sep 1;1061-1062:342-348. doi: 10.1016/j.jchromb.2017.07.030. Epub 2017 Jul 18. PubMed PMID: 28797963.
20: Tomke PD, Zhao X, Chiplunkar PP, Xu B, Wang H, Silva C, Rathod VK, Cavaco-Paulo A. Lipase-ultrasound assisted synthesis of polyesters. Ultrason Sonochem. 2017 Sep;38:496-502. doi: 10.1016/j.ultsonch.2017.03.051. Epub 2017 Mar 31. PubMed PMID: 28633852.

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